Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the triazolopyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of the triazole ring in its structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, and alkylamines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted triazolopyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, antibacterial, and antifungal agent.
Pharmaceuticals: The compound is investigated for its neuroprotective and anti-inflammatory properties.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . In neuroprotection, it may modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can be compared with other triazolopyridine derivatives:
Ethyl 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: Similar structure but different ring fusion, leading to distinct biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Triazole-Pyrimidine Hybrids: Known for neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClN3O2 |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-9-13-12-6(2)14(9)5-8(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
YZVAIPGOCHOJCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=C(N2C=C1Cl)C |
Origin of Product |
United States |
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